(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone
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Overview
Description
The compound (3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures. It combines a furan ring, an oxadiazole ring, an azetidine ring, and an indole moiety, making it a unique and potentially versatile compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone typically involves multi-step organic reactions. Here is a general outline of the synthetic route:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting a furan-2-carboxylic acid derivative with hydrazine to form a hydrazide, followed by cyclization with an appropriate nitrile under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be introduced via a cyclization reaction involving a suitable amine and a halogenated precursor.
Indole Attachment: The indole moiety can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, where the indole boronic acid reacts with a halogenated intermediate.
Final Coupling: The final step involves coupling the oxadiazole-azetidine intermediate with the indole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Coupling Reactions: The indole moiety can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring could produce amines.
Scientific Research Applications
(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its multiple functional groups.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan and indole rings could facilitate binding to hydrophobic pockets, while the oxadiazole and azetidine rings might participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methanone: Lacks the azetidine and indole rings, potentially less versatile.
(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: Lacks the indole ring, possibly less effective in biological applications.
(1H-indol-2-yl)methanone: Lacks the furan, oxadiazole, and azetidine rings, simpler structure with different reactivity.
Uniqueness
The combination of furan, oxadiazole, azetidine, and indole rings in (3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(1H-indol-2-yl)methanone
Properties
IUPAC Name |
[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-18(14-8-11-4-1-2-5-13(11)19-14)22-9-12(10-22)17-20-16(21-25-17)15-6-3-7-24-15/h1-8,12,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBJHPKFTYMPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)C4=NC(=NO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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